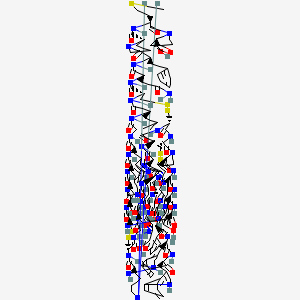
Urotensin I des Catostomus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catostomus urotensin I is a 41-amino acid neuroendocrine peptide that belongs to the superfamily of corticotropin-releasing factors. It was first isolated from the urophysis of the white sucker fish, Catostomus commersoni, in 1982 . This peptide has been found throughout vertebrate species and plays a significant role in adaptive physiology, including stress-related responses and osmotic regulation .
Wissenschaftliche Forschungsanwendungen
Catostomus urotensin I has several scientific research applications:
Wirkmechanismus
Mode of Action
UI acts as an agonist of the CRF receptor. It has pEC50 values of 11.46, 9.36, and 9.85 for human CRF1, human CRF2, and rat CRF2α receptors respectively, and Ki values of 0.4, 1.8, and 5.7 nM for hCRF1, rCRF2α, and mCRF2β receptors, respectively . This indicates that UI has a high affinity for these receptors and can effectively initiate a cellular response upon binding.
Biochemical Pathways
It is known that ui is involved in adaptive physiology, including stress-related responses and osmotic regulation . In the context of stress responses, UI may stimulate the release of adrenocorticotropic hormone (ACTH), leading to increased levels of cortisol .
Pharmacokinetics
It is known that ui can stimulate significant increases in circulating levels of plasma cortisol in goldfish . This suggests that UI can be effectively distributed in the body to exert its effects.
Result of Action
UI has been shown to stimulate ACTH release in the goldfish, which suggests that UI or a UI-like peptide may serve as a CRF in teleost fishes . This leads to increased levels of cortisol, a hormone that plays a crucial role in stress responses .
Action Environment
The action of UI can be influenced by environmental factors. For example, the expression of UI and CRH receptors in the olive flounder ovarian follicle changes in response to different stages of ovarian development . This suggests that the action, efficacy, and stability of UI can be influenced by the physiological state of the organism.
Biochemische Analyse
Biochemical Properties
The biochemical characteristics of Catostomus Urotensin I have been investigated in the central nervous system (CNS) and pituitary of the lungfish, Protopterus annectens . The peptide interacts with various biomolecules, including enzymes and proteins, within these systems .
Cellular Effects
Catostomus Urotensin I has been found to influence cell function in the caudal neurosecretory system of the white sucker, Catostomus commersoni . It is present in all the cells of the system, both large and small, and has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Catostomus Urotensin I involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function of the cells in which it is present .
Metabolic Pathways
Catostomus Urotensin I is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Catostomus Urotensin I within cells and tissues involve interactions with various transporters or binding proteins . It may also affect its localization or accumulation .
Subcellular Localization
Catostomus Urotensin I is localized in specific compartments or organelles within the cells of the caudal neurosecretory system of the white sucker, Catostomus commersoni . This localization may affect its activity or function .
Vorbereitungsmethoden
The synthesis of Catostomus urotensin I involves the extraction from the caudal neurosecretory system of the white sucker fish. The peptide is isolated using immunocytochemical techniques, which localize the peptide within the neurosecretory cells
Analyse Chemischer Reaktionen
Catostomus urotensin I undergoes various biochemical reactions, primarily involving its interaction with corticotropin-releasing hormone receptors. These interactions include binding with corticotropin-releasing hormone type I receptor and corticotropin-releasing hormone type II receptor in fish . The peptide’s major products from these reactions are involved in stress response and osmotic regulation.
Vergleich Mit ähnlichen Verbindungen
Catostomus urotensin I is similar to other corticotropin-releasing hormone-like peptides, such as urocortin I. it is unique in its specific role in fish physiology and its potent effects on stress-related responses and osmotic regulation . Other similar compounds include urocortin II and urocortin III, which also belong to the corticotropin-releasing hormone superfamily .
Eigenschaften
CAS-Nummer |
83930-33-0 |
|---|---|
Molekularformel |
C₂₁₀H₃₄₀N₆₂O₆₇S₂ |
Molekulargewicht |
4869.46 |
Sequenz |
One Letter Code: NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2 |
Synonyme |
Catostomus urotensin I |
Herkunft des Produkts |
United States |
Q1: What is the significance of the structural similarity between Catostomus urotensin I and the dogfish neuropeptide?
A: The research paper describes the isolation and characterization of a novel neuropeptide from the dogfish Scyliorhinus canicula. [] This peptide exhibits a 51% structural similarity to Catostomus urotensin I, a potent vasoconstrictor peptide found in teleost fish. [] This finding suggests a potential evolutionary link between the diffuse caudal neurosecretory system of elasmobranchs (like dogfish) and the urotensin I system in teleost fish.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)


![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)


